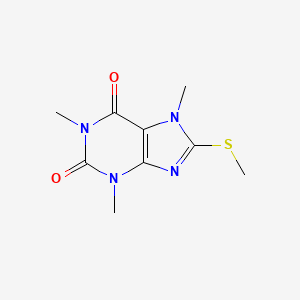
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide, also known as BMD-104, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMD-104 belongs to the family of benzamides, which are known to exhibit various biological activities such as anti-inflammatory, analgesic, and anti-tumor effects. In
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide involves its interaction with various cellular targets such as enzymes, receptors, and signaling pathways. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which can result in changes in gene expression and cellular processes such as apoptosis and cell cycle arrest. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has also been shown to modulate the activity of various receptors such as dopamine receptors and opioid receptors, which are involved in the regulation of pain and addiction.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to exhibit various biochemical and physiological effects depending on the target and the concentration used. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to induce apoptosis and cell cycle arrest by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Inflammatory cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neuronal cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to protect against oxidative stress and apoptosis by activating the Nrf2 pathway and inhibiting the JNK pathway.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments, such as its high purity and yield, its ability to modulate various cellular targets, and its potential therapeutic applications. However, there are also limitations to its use, such as its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide, such as its potential use in combination therapy with other drugs, its optimization for specific targets and diseases, and its development as a drug candidate. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide in high yield and purity.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. Inflammation is a common factor in many diseases, and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been studied for its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to protect neuronal cells from oxidative stress and apoptosis.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-20-15-10-12(23-2)4-5-13(15)17(19)18-11-3-6-14-16(9-11)22-8-7-21-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFIRFJGFVGUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)

![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)




![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)
![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)

![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)